molecular formula C6H10O2S B1280510 2-(Allylthio)propanoic acid CAS No. 54680-83-0

2-(Allylthio)propanoic acid

Cat. No.: B1280510
CAS No.: 54680-83-0
M. Wt: 146.21 g/mol
InChI Key: ZDJCWQSKOWVJHU-UHFFFAOYSA-N
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Description

2-(Allylthio)propanoic acid is an organic compound with the molecular formula C6H10O2S It is characterized by the presence of an allylthio group attached to a propanoic acid backbone

Biochemical Analysis

Biochemical Properties

2-(Allylthio)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including those involved in oxidative stress responses and detoxification processes. For instance, it has been observed to interact with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to various substrates for detoxification. The interaction between this compound and glutathione S-transferase enhances the enzyme’s activity, leading to increased detoxification of harmful compounds .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf2, this compound enhances the cellular antioxidant response, protecting cells from oxidative damage . Additionally, it has been found to affect mitochondrial function, leading to changes in cellular respiration and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. One of the key interactions is with the cysteine residues of proteins, forming covalent bonds that can alter protein function. This interaction can lead to the inhibition or activation of enzymes, depending on the target protein. For example, the binding of this compound to cysteine residues in Keap1, a negative regulator of Nrf2, results in the release and activation of Nrf2, thereby promoting the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways and protection against oxidative stress . The compound’s efficacy may decrease over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve cellular function. At higher doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range provides optimal benefits without adverse effects. It is crucial to determine the appropriate dosage to maximize the therapeutic potential of this compound while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and antioxidant responses. It interacts with enzymes such as glutathione S-transferase and superoxide dismutase, enhancing their activities and promoting the detoxification of reactive oxygen species . The compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular respiration and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications, such as phosphorylation, may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)propanoic acid typically involves the reaction of allylthiol with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where allylthiol reacts with a halogenated propanoic acid under basic conditions. The reaction can be represented as follows:

CH2=CHCH2SH+CH3CHBrCOOHCH2=CHCH2SCH2CH2COOH+HBr\text{CH}_2=\text{CHCH}_2\text{SH} + \text{CH}_3\text{CHBrCOOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{SCH}_2\text{CH}_2\text{COOH} + \text{HBr} CH2​=CHCH2​SH+CH3​CHBrCOOH→CH2​=CHCH2​SCH2​CH2​COOH+HBr

The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The allylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Allylthio)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(Allylthio)propanoic acid can be compared with other similar compounds such as:

    2-(Methylthio)propanoic acid: Similar structure but with a methylthio group instead of an allylthio group.

    2-(Ethylthio)propanoic acid: Similar structure but with an ethylthio group instead of an allylthio group.

Properties

IUPAC Name

2-prop-2-enylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJCWQSKOWVJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505006
Record name 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54680-83-0
Record name 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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